Anticancer Activity: IC50 Values Against Human Cancer Cell Lines
In vitro cytotoxicity assays indicate that 4-allyl-5-ethyl-4H-1,2,4-triazole-3-thiol exhibits moderate antiproliferative activity against a panel of human cancer cell lines. The compound demonstrates IC50 values of 12 µM, 15 µM, and 20 µM against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, respectively . This activity is reported alongside a selectivity index (SI) ranging from 2.0 to 3.5, suggesting preferential toxicity towards cancer cells compared to normal cells in this assay . Direct comparative data for a closely related analog under identical conditions is not available in the primary literature, limiting this evidence to a baseline characterization rather than a direct comparison. The significance lies in the compound's potential as a starting point for further medicinal chemistry optimization, particularly given its activity against the challenging-to-treat MDA-MB-231 triple-negative breast cancer line.
| Evidence Dimension | Cytotoxicity (Anticancer Activity) |
|---|---|
| Target Compound Data | IGR39: IC50 = 12 µM; MDA-MB-231: IC50 = 15 µM; Panc-1: IC50 = 20 µM |
| Comparator Or Baseline | No direct comparator data available; baseline is the untreated cell control. |
| Quantified Difference | Selectivity Index (SI) for cancer vs. normal cells reported as 3.5, 2.8, and 2.0 for IGR39, MDA-MB-231, and Panc-1, respectively. |
| Conditions | In vitro cell viability assay (MTT or similar) using human cancer cell lines (IGR39, MDA-MB-231, Panc-1). |
Why This Matters
This quantitative baseline establishes the compound's cytotoxic potential and selectivity index, serving as a benchmark for comparing the activity of new synthetic derivatives in medicinal chemistry campaigns targeting these specific cancers.
